N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.16132849 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
N1-cyclohexyl-N2-(4-methoxyphenyl)-N2-(methylsulfonyl)alaninamide is a compound that may be involved in the synthesis of novel chemical structures, such as cyclic dipeptidyl ureas and [1,2,4]triazines. For example, cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones can undergo Ugi reactions to yield Ugi adducts. These adducts can then be transformed into [1,2,4]triazin-1-yl alaninamides, introducing a new class of pseudopeptidic [1,2,4]triazines that incorporate two different amino acids, arylglycine and alanine derivatives, through a urea moiety (Sañudo et al., 2006).
Catalytic Applications and Synthesis of Cyclopropanes
The compound may also be relevant in catalytic applications, particularly in the synthesis of functionalized cyclopropanes. A detailed study on the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes demonstrated a general method for synthesizing functionalized cyclopropanes in a highly diastereoselective and enantioselective manner. The highest levels of enantioselectivity were obtained using cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst, optimizing the catalyst as tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium (Davies et al., 1996).
Medicinal Chemistry: Muscarinic M2 Receptor Antagonists
In the realm of medicinal chemistry, certain derivatives related to N1-cyclohexyl-N2-(4-methoxyphenyl)-N2-(methylsulfonyl)alaninamide have been identified as selective antagonists of the muscarinic M2 receptor. Structure-activity relationship studies led to the discovery of compounds with significant affinity at the cloned human M2 receptor, highlighting the compound's potential application in developing targeted therapies for diseases associated with muscarinic receptors (Kozlowski et al., 2000).
Removal of Arylsulfonyl Groups
The N-arylsulfonyl group, serving as a cyclization auxiliary for the transition-metal-catalyzed atom transfer radical cyclization (ATRC) of N-allyl-α-polychloroamides, can be effectively removed without impairing the halogen functions. This property is essential for the synthesis of γ-lactams, indicating the compound's utility in organic synthesis and the development of new synthetic methodologies (Clark et al., 2014).
Properties
IUPAC Name |
N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13(17(20)18-14-7-5-4-6-8-14)19(24(3,21)22)15-9-11-16(23-2)12-10-15/h9-14H,4-8H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKBTAQDIUYGQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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